molecular formula C16H15NO2 B495875 N-[4-(allyloxy)phenyl]benzamide

N-[4-(allyloxy)phenyl]benzamide

Cat. No.: B495875
M. Wt: 253.29g/mol
InChI Key: UXYYSMPESQFIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(allyloxy)phenyl]benzamide belongs to the class of N-phenylbenzamide derivatives, a scaffold recognized in medicinal chemistry for its bioactive potential. Scientific literature indicates that this chemical family has been investigated for its antiviral properties. Specifically, related N-phenylbenzamide compounds have shown promising activity against Enterovirus 71 (EV71) in vitro, a significant pathogen responsible for hand-foot-mouth disease and severe neurological complications . These derivatives are known to function as inhibitors of viral replication, with some analogs demonstrating potent activity at low micromolar concentrations and favorable selectivity indices in cell-based assays . The structural features of N-phenylbenzamide, including the presence of allyloxy substituents as seen in this compound, are key for exploring structure-activity relationships to optimize potency and metabolic stability . This makes this compound a compound of interest for researchers developing novel antiviral agents and studying the mechanisms of picornavirus inhibition.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29g/mol

IUPAC Name

N-(4-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H15NO2/c1-2-12-19-15-10-8-14(9-11-15)17-16(18)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18)

InChI Key

UXYYSMPESQFIIP-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Benzamide derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of N-[4-(allyloxy)phenyl]benzamide with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Allyloxy (para) C₁₆H₁₃NO₂ 251.29 Synthetic intermediate
N-[4-(allyloxy)phenyl]-4-chlorobenzamide Allyloxy (para), Chloro (para) C₁₆H₁₄ClNO₂ 287.74 Antimicrobial potential
4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide Imidazole, Cl, F (para) C₁₇H₁₂ClFN₂O 334.75 Anticancer activity (cervical cancer)
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Cl, OH, CF₃ (para) C₁₄H₉ClF₃NO₂ 331.68 Anti-sulfate-reducing bacteria (90% inhibition at 1.1 µmol/L)
N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-(methylpiperazinyl)benzamide Pyridine, piperazine C₂₉H₃₁N₇O 509.61 Antitumor therapy (crystal form)

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance antimicrobial activity, as seen in the 90% inhibition of Desulfovibrio piger by 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide .
  • Heterocyclic substituents (imidazole, pyridine) correlate with anticancer activity. For example, imidazole-substituted benzamides show potent activity against cervical cancer .
  • The allyloxy group in this compound offers synthetic versatility for further modifications, though its biological activity data remain less explored compared to halogenated analogs .
Table 2: Reaction Efficiency Comparison
Compound Class Synthesis Method Reaction Time (h) Yield (%) Reference
4-(benzyloxy)-N-(azetidinyl)benzamide Conventional reflux 8–10 60–65
4-(benzyloxy)-N-(azetidinyl)benzamide Ultrasonic irradiation 2–3 85–90
N4-Lauroylsulfathiazole Pyridine-mediated acylation 0.5 70–75
Imidazole-substituted benzamides Coupling with sulfonyl chlorides 4–6 50–60

Key Observations :

  • Ultrasound-assisted synthesis reduces reaction time by 75% and improves yields by ~25% compared to conventional methods, highlighting its efficiency for benzamide derivatives .
  • Pyridine-mediated acylation (e.g., for N4-lauroylsulfathiazole) achieves high yields in shorter times due to enhanced nucleophilicity .
Antimicrobial Activity:
  • Salicylamides with –Cl and –CF₃ groups (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) show dose-dependent inhibition of sulfate-reducing bacteria, with IC₅₀ values <1.1 µmol/L .
Anticancer Activity:
  • Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit IC₅₀ values <10 µM against cervical cancer cells .
  • The pyridine-piperazine derivative (C₂₉H₃₁N₇O) demonstrates tumor growth inhibition via LSD1 targeting, suggesting structural motifs critical for epigenetic modulation .

Preparation Methods

Direct Alkylation of 4-Hydroxyphenylbenzamide

Attempts to allylate pre-formed 4-hydroxyphenylbenzamide face challenges due to the amide group’s electron-withdrawing effect, which deactivates the phenolic oxygen. However, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a dichloromethane-water system improves reactivity, albeit with modest yields (65–70%).

Industrial-Scale Considerations and Green Chemistry

Catalyst Recycling

Heterogeneous catalysts like Amberlyst 36 Dry, used in transalkylation reactions, demonstrate potential for recyclability in allylation steps, reducing waste. However, their application in this compound synthesis remains exploratory.

Solvent Recovery

Acetone and ethanol, utilized in Steps 1 and 2, are recoverable via distillation, aligning with green chemistry principles. Life-cycle assessments suggest a 30% reduction in environmental impact compared to non-recovery processes.

Analytical Characterization and Quality Control

Critical characterization data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.6 Hz, 2H, Ar–H), 7.60 (t, J = 7.4 Hz, 1H, Ar–H), 7.50 (t, J = 7.6 Hz, 2H, Ar–H), 7.30 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 6.05 (m, 1H, CH₂=CH–), 5.40 (dd, J = 17.2, 1.6 Hz, 1H, CH₂=CH–), 5.25 (dd, J = 10.4, 1.6 Hz, 1H, CH₂=CH–), 4.50 (d, J = 5.6 Hz, 2H, O–CH₂–).

  • IR (KBr): 3310 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic).

Purity assessments via high-performance liquid chromatography (HPLC) typically show >98% purity under optimized conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.